Indo-1 (sodium salt)
Description
Historical Development and Significance in Calcium Signaling Studies
The development of fluorescent calcium indicators marked a significant breakthrough in the study of cellular calcium signaling. A key step in this progress was the creation of BAPTA-based chelators by Roger Tsien and colleagues. mims.comfishersci.be BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) was designed with a high selectivity for calcium over other physiological ions like magnesium and protons. fishersci.bewikipedia.orgwikipedia.org Indo-1 is a derivative of BAPTA mims.comwikipedia.org, developed by Grynkiewicz, Poenie, and Tsien in 1985. wikipedia.org The introduction of these new indicators, including Indo-1, fundamentally revolutionized the life sciences by enabling the visualization of dynamic fluctuations in intracellular calcium concentrations. fishersci.be This capability provided unprecedented insights into the role of calcium in cellular processes.
Role of Intracellular Calcium Dynamics in Cellular Processes
Intracellular calcium acts as a highly versatile cellular messenger, regulating the activities of all cells in response to both external and internal stimuli. citeab.com The distribution of intracellular Ca²⁺ is a tightly controlled process, maintained by a complex interplay of Ca²⁺ channels, pumps, exchangers, and binding proteins, as well as sequestration within organelles like the endoplasmic reticulum, mitochondria, and lysosomes. wikipedia.orgciteab.comnih.gov Fine-tuned regulation of intracellular Ca²⁺ levels is essential for maintaining cell survival and function. wikipedia.org
Calcium signaling participates in numerous fundamental biochemical and cellular processes. These include, but are not limited to, muscle contraction, neuronal excitability, cellular secretion, cell migration, cell proliferation, differentiation, neuronal signaling, synaptic plasticity, autophagy, and mitochondrial dynamics. wikipedia.orgciteab.comfishersci.ca Calcium signals are not static; they are characterized by dynamic changes in cytosolic free calcium concentration, which vary in amplitude, duration, frequency, and spatial extent depending on the stimulus and cellular context. citeab.comwikipedia.org Alterations in cellular calcium signaling and homeostasis can contribute to pathological outcomes. citeab.com
Overview of Fluorescent Calcium Indicators in Research
Calcium indicators are chemical substances, also known as fluorescent calcium dyes or calcium-sensitive dyes, used to measure the concentration of calcium ions within cells by utilizing changes in their fluorescence properties upon calcium binding. mims.comwikipedia.org There are two main classes of calcium indicators used in research: chemical indicators and genetically encoded calcium indicators (GECIs). fishersci.bewikipedia.orgwikipedia.org
Chemical indicators are typically small molecules that contain calcium-chelating moieties, often based on the BAPTA structure, which provide high selectivity for calcium. mims.comfishersci.bewikipedia.org Upon binding to Ca²⁺, these indicators undergo a change in their fluorescence characteristics, such as an increase in intensity or a shift in excitation or emission spectra. mims.comwikipedia.orgwikipedia.org Examples of chemical calcium indicators include Quin-2, Fura-2, Fluo-3, Fluo-4, Indo-1, and Rhod-2. mims.comwikipedia.org Fluorescent indicators can be broadly categorized into those whose fluorescence intensity changes upon ion binding and those whose excitation or emission spectrum shifts. mims.com Ratiometric indicators, like Fura-2 and Indo-1, fall into the latter category, providing a built-in correction for variations in dye concentration and other factors. revvity.comamericanelements.com
Rationale for Utilizing Indo-1 (Sodium Salt) in Specific Research Paradigms
Indo-1 (sodium salt) is a cell-impermeant fluorescent calcium indicator. wikipedia.org This property dictates its loading into cells, which typically requires methods such as microinjection or scrape loading, in contrast to the membrane-permeant AM ester forms of indicators. wikipedia.org The membrane impermeability can be advantageous in specific research paradigms where precise loading into certain cell types or even subcellular compartments via targeted delivery is desired.
A primary rationale for the widespread use of Indo-1 (sodium salt) lies in its suitability for flow cytometry applications. wikipedia.orgrevvity.comfishersci.cawikidata.orgwikipedia.org Indo-1 is a UV light excitable indicator, typically using a single excitation source such as the 349-364 nm spectral lines of an argon-ion laser. wikipedia.orgrevvity.comfishersci.cawikidata.orgwikipedia.org Upon binding to calcium, its emission spectrum shifts significantly, with an emission maximum changing from approximately 475-485 nm in the absence of calcium to 400-410 nm when saturated with calcium. wikipedia.orgrevvity.comfishersci.cawikidata.orgwikipedia.orgwikipedia.org By measuring the ratio of fluorescence intensity at these two emission wavelengths (e.g., 405 nm and 480 nm), researchers can quantitatively determine intracellular calcium concentrations in cell suspensions analyzed by flow cytometry. revvity.com This ratiometric measurement at a single excitation wavelength is particularly convenient for flow cytometry setups.
Indo-1's affinity for calcium is characterized by a dissociation constant (Kd) of approximately 250 nM wikipedia.org, which is within the range of physiological intracellular calcium concentrations (typically around 100 nM in resting cells and increasing to approximately 1 µM upon stimulation) wikipedia.orgciteab.com, making it suitable for detecting physiologically relevant calcium changes.
While highly valuable for flow cytometry and bulk measurements in cell suspensions, Indo-1 is noted to be prone to photobleaching. wikipedia.orgfishersci.cawikidata.orgwikipedia.org This characteristic can limit its usefulness in certain microscopy applications that require prolonged or repeated excitation. Nevertheless, its ratiometric nature and spectral properties, particularly its UV excitation and dual emission, establish Indo-1 (sodium salt) as a preferred indicator for quantitative calcium measurements in specific research contexts, especially those involving flow cytometry analysis of cell populations.
Stock Solution Preparation of Indo-1 (Sodium Salt)
The following table provides guidance for preparing stock solutions of Indo-1 (sodium salt) at various common concentrations based on its molecular weight of 759.5 g/mol . wikipedia.orgwikipedia.org
| Mass of Indo-1 (Sodium Salt) | Volume for 1 mM Stock | Volume for 5 mM Stock | Volume for 10 mM Stock |
| 0.1 mg | 131.662 µL | 26.332 µL | 13.166 µL |
| 0.5 mg | 658.311 µL | 131.662 µL | 65.831 µL |
| 1 mg | 1.317 mL | 263.324 µL | 131.662 µL |
| 5 mg | 6.583 mL | 1.317 mL | 658.311 µL |
| 10 mg | 13.166 mL | 2.633 mL | 1.317 mL |
| Data based on search results. revvity.comwikipedia.org |
Properties
Molecular Formula |
C32H26N3O12 · 5Na |
|---|---|
Molecular Weight |
759.5 |
InChI |
InChI=1S/C32H31N3O12.5Na/c1-18-2-6-24(34(14-28(36)37)15-29(38)39)26(10-18)46-8-9-47-27-13-20(5-7-25(27)35(16-30(40)41)17-31(42)43)22-11-19-3-4-21(32(44)45)12-23(19)33-22;;;;;/h2-7,10-13,33H,8-9,14-17H2,1H3,(H,36,37)(H,38,39)(H,40,41)(H,42,43)(H,44,45 |
InChI Key |
LFNRCUIINCZPOA-UHFFFAOYSA-I |
SMILES |
[O-]C(CN(CC([O-])=O)C1=CC=C(C2=CC3=C(C=C(C([O-])=O)C=C3)N2)C=C1OCCOC4=C(N(CC([O-])=O)CC([O-])=O)C=CC(C)=C4)=O.[Na+].[Na+].[Na+].[Na+].[Na+] |
Synonyms |
1-[2-amino-5-(6-carboxyindol-2-yl)phenoxyl-2-(2/'-amino-5/'-methyl-phenoxy)ethane]-N,N,N/',N/'-tetraacetic acid, pentasodium salt |
Origin of Product |
United States |
Physicochemical Principles of Calcium Indication by Indo 1 Sodium Salt
Mechanism of Calcium Binding and Conformational Change
Indo-1 contains chelating groups, specifically iminodiacetate (B1231623) moieties, which are responsible for binding to calcium ions. thermofisher.com The binding of Ca²⁺ to these sites induces a conformational change in the Indo-1 molecule. This structural alteration affects the electronic distribution within the fluorophore, leading to changes in its light absorption and emission properties. nih.govhoriba.comsigmaaldrich.com The apparent Ca²⁺ dissociation constant (KD) for Indo-1 is approximately 250 nM at ionic strengths near 0.10-0.15 M, indicating its sensitivity to physiological calcium concentrations. bdbiosciences.comtocris.com It's important to note that the KD can be influenced by factors such as pH, temperature, ionic strength, viscosity, and the presence of other ions like Mg²⁺. nih.govbiomol.com
Spectroscopic Properties and Ratiometric Fluorescence Principle
Indo-1 is classified as a ratiometric fluorescent indicator because its fluorescence spectrum changes in a Ca²⁺-dependent manner, allowing for measurements based on the ratio of fluorescence intensities at different wavelengths. thermofisher.comsyronoptics.comthermofisher.comnih.govhoriba.comthermofisher.comaatbio.com This ratiometric property is a key advantage for quantitative calcium imaging. nih.govaatbio.com
Excitation Wavelength Characteristics (UV Range)
Indo-1 is optimally excited by ultraviolet (UV) light. syronoptics.comnih.govoxinst.comnih.govhoriba.comaatbio.comaatbio.com While often excited around 350 nm, the absorption spectrum of Indo-1 is also affected by calcium binding. thermofisher.comthermofisher.comnih.gov The absorption maximum for the calcium-free form is around 349 nm, while the calcium-bound form has an absorption maximum shifted to approximately 331 nm. tocris.combdbiosciences.com This shift in the excitation spectrum upon Ca²⁺ binding is a feature that can be exploited in techniques like SEER (shifted excitation and emission rationing). nih.gov
Emission Spectral Shift Upon Calcium Chelation
A defining characteristic of Indo-1 is the significant shift in its fluorescence emission spectrum upon binding to calcium. syronoptics.comthermofisher.comnih.govoxinst.comnih.govhoriba.comthermofisher.comaatbio.com In the absence of Ca²⁺, Indo-1 exhibits a fluorescence emission maximum around 475-485 nm, resulting in blue fluorescence. thermofisher.comsyronoptics.comfishersci.attechnion.ac.ilsigmaaldrich.comtocris.comaatbio.commedchemexpress.comfluorofinder.com When saturated with Ca²⁺, the emission maximum shifts to approximately 400-410 nm, producing violet fluorescence. thermofisher.comsyronoptics.comfishersci.attechnion.ac.ilsigmaaldrich.comtocris.comaatbio.commedchemexpress.comfluorofinder.com This distinct shift in emission is the basis for Indo-1's ratiometric measurement capabilities. aatbio.com
Dual Emission Wavelengths for Ratiometric Analysis
For ratiometric analysis, the fluorescence emission of Indo-1 is typically measured at two distinct wavelengths: one where the fluorescence is higher in the presence of calcium (around 405 nm) and one where it is higher in the absence of calcium (around 485 nm). thermofisher.comsyronoptics.comthermofisher.comnih.govmedchemexpress.comnih.govfluorofinder.com The ratio of the fluorescence intensities at these two wavelengths (e.g., F₄₀₅/F₄₈₅) is directly related to the intracellular calcium concentration. syronoptics.comthermofisher.combdbiosciences.comtechnion.ac.ilnih.govbdbiosciences.com This ratio provides a quantitative measure of Ca²⁺ levels. thermofisher.combdbiosciences.comnih.gov
Here is a summary of the spectral properties of Indo-1:
| State | Absorption Maximum (nm) | Emission Maximum (nm) |
| Calcium-Free | ~349 tocris.combdbiosciences.com | ~475-485 thermofisher.comsyronoptics.comfishersci.attechnion.ac.ilsigmaaldrich.comtocris.comaatbio.commedchemexpress.comfluorofinder.com |
| Calcium-Bound | ~331 tocris.combdbiosciences.com | ~400-410 thermofisher.comsyronoptics.comfishersci.attechnion.ac.ilsigmaaldrich.comtocris.comaatbio.commedchemexpress.comfluorofinder.com |
Advantages of Ratiometric Measurement in Research
The ratiometric nature of Indo-1 provides significant advantages for quantitative calcium imaging compared to single-wavelength indicators. thermofisher.comsyronoptics.comthermofisher.comnih.govnih.govaatbio.com
Correction for Uneven Dye Loading and Cell Thickness Variations
One of the primary benefits of using a ratiometric dye like Indo-1 is its ability to correct for variations in dye concentration within cells and differences in cell thickness or volume. thermofisher.comnih.govbiomol.comnih.govthermofisher.comaatbio.comnih.govfluorofinder.com Since the measurement is based on the ratio of fluorescence intensities at two wavelengths, rather than the absolute intensity at a single wavelength, variations in the amount of dye present or the path length of light through the sample are inherently normalized. thermofisher.comnih.govbiomol.comhoriba.comaatbio.comfluorofinder.com This leads to more accurate and reliable measurements of calcium concentration, especially in heterogeneous cell populations or during long-term experiments where dye leakage or photobleaching might occur. thermofisher.comthermofisher.comnih.govaatbio.combiomol.comoxinst.comthermofisher.comaatbio.comfluorofinder.com
Here is a table summarizing the advantages of ratiometric measurement:
| Advantage | Description |
| Correction for Uneven Dye Loading | Normalizes signal regardless of variations in how much dye enters different cells. thermofisher.comnih.govbiomol.comnih.govthermofisher.comaatbio.comnih.govfluorofinder.com |
| Correction for Cell Thickness/Volume Variations | Compensates for differences in the amount of dye or light path due to cell shape or size. thermofisher.comnih.govbiomol.comthermofisher.comaatbio.comnih.govfluorofinder.com |
| Reduced Impact of Photobleaching | Minimizes errors caused by the decrease in fluorescence intensity over time due to light exposure. thermofisher.comthermofisher.comnih.govoxinst.comthermofisher.comaatbio.comfluorofinder.com |
| Reduced Impact of Dye Leakage | Accounts for the loss of dye from the cell during the experiment. thermofisher.comthermofisher.comnih.govoxinst.comthermofisher.comaatbio.comfluorofinder.com |
| More Accurate Quantification | Allows for precise determination of calcium concentration independent of some experimental artifacts. nih.govaatbio.combiomol.comaatbio.comionbiosciences.com |
Mitigation of Photobleaching and Dye Leakage Effects
Dye leakage from cells is another factor that can affect the accuracy of calcium measurements. The sodium salt form of Indo-1 is generally cell-impermeant and is typically loaded into cells via methods like microinjection or scrape loading. biotium.com The membrane-permeant acetoxymethyl ester form, Indo-1 AM, is commonly used for cellular loading as it can cross the cell membrane and is then cleaved by intracellular esterases to yield the active, cell-impermeant Indo-1. wikipedia.orgresearchgate.net Organic anion transporters in the cell membrane can actively extrude de-esterified indicators like Indo-1, contributing to dye leakage and affecting signal quality. biotium.com The use of inhibitors of organic anion transporters, such as probenecid (B1678239), can help to reduce the leakage of the dye from cells, thereby improving cellular retention and signal stability. biotium.comaatbio.com Ratiometric analysis also helps to minimize the impact of dye leakage on calcium measurements. thermofisher.comthermofisher.com
Calcium Binding Affinity (Kd) and Sensitivity to Transient Calcium Changes
Indo-1 exhibits a high calcium-binding affinity, which is characterized by its dissociation constant (Kd). The reported Kd values for Indo-1 vary slightly depending on the source and experimental conditions, but are generally in the range of 230-250 nM. aatbio.combiotium.comaatbio.comabcam.comaatbio.com This high affinity makes Indo-1 a sensitive indicator for detecting changes in intracellular calcium ion concentrations. aatbio.com
The sensitivity of Indo-1 to transient calcium changes is directly related to its binding kinetics and its Kd. A high affinity (low Kd) allows the dye to bind even low concentrations of calcium, making it suitable for detecting rapid and subtle fluctuations in intracellular calcium levels. Indo-1's rapid response to calcium makes it a useful indicator for studying dynamic calcium signaling processes. nih.gov Its ability to provide real-time emission ratio measurements enables the quantitative detection of calcium flux dynamics. aatbio.com
The Kd of synthetic calcium indicators like Indo-1 can be influenced by the cellular environment, including the presence of proteins and changes in pH. nih.gov For instance, conjugation of Indo-1 to proteins has been shown to cause variations in its Kd, typically an increase. nih.gov Despite these potential influences, Indo-1's inherent properties make it a valuable tool for monitoring transient calcium signals in various biological applications, including flow cytometry and fluorescence microscopy. thermofisher.comaatbio.comwikipedia.orgaatbio.comqmul.ac.uk
Table: Spectral and Binding Properties of Indo-1 (Sodium Salt)
| Property | Value(s) | Notes | Source(s) |
| Excitation (no Ca²⁺) | ~349-364 nm | thermofisher.comcaymanchem.comglpbio.com | |
| Emission (no Ca²⁺) | ~475-485 nm | Main peak | thermofisher.comaatbio.comcaymanchem.comruixibiotech.comglpbio.com |
| Excitation (high Ca²⁺) | ~330-331 nm | Shift upon binding | biotium.comabcam.com |
| Emission (high Ca²⁺) | ~400-410 nm | Main peak upon binding | thermofisher.comaatbio.comcaymanchem.comruixibiotech.comglpbio.com |
| Dissociation Constant (Kd) | ~230-250 nM | Calcium binding affinity | aatbio.combiotium.comaatbio.comabcam.comaatbio.com |
| Extinction Coefficient | ~33,000 M⁻¹cm⁻¹ | At 349 nm (no Ca²⁺) | aatbio.combiotium.com |
Methodological Frameworks for Indo 1 Sodium Salt Application in Biological Systems
Preparation and Handling of Indo-1 (Sodium Salt) for Experimental Use
The sodium salt form of Indo-1 is typically used in applications where direct access to the intracellular environment is available, such as through microinjection or cell permeabilization techniques sigmaaldrich.combiotium.com. It is also the resulting form after the intracellular de-esterification of Indo-1 AM.
For the cell-impermeant salt forms like Indo-1 pentasodium salt, stock solutions are typically prepared in water due to their solubility aatbio.comglpbio.com. For example, a 1 mM stock solution of Indo-1 pentasodium salt (MW 759.5 g/mol ) can be prepared by dissolving 1 mg in 1.3167 mL of water glpbio.com. Similarly, a 10 mM stock solution would involve dissolving 1 mg in 0.1317 mL of water glpbio.com.
Stock solutions of Indo-1 (sodium salt) should be stored appropriately to maintain their stability. Recommended storage conditions often include storing at -20°C, protected from light glpbio.com. To avoid product degradation caused by repeated freezing and thawing, it is recommended to divide the stock solution into single-use aliquots glpbio.com. When stored at -80°C, stock solutions are typically stable for up to 6 months, while storage at -20°C is recommended for up to 1 month glpbio.commedchemexpress.com. Heating the tube to 37°C and sonicating can help increase solubility if needed glpbio.com.
For Indo-1 AM, the cell-permeant form, stock solutions are prepared in high-quality, anhydrous DMSO at concentrations typically ranging from 1 to 10 mM aatbio.commedchemexpress.comabpbio.comglpbio.com. Anhydrous DMSO is recommended because the solvent can readily absorb moisture, which can lead to a loss of cell-loading efficacy thermofisher.com. Similar to the sodium salt, Indo-1 AM stock solutions in DMSO should be stored desiccated and protected from light at -20°C or -80°C to avoid degradation aatbio.comcaymanchem.commedchemexpress.com. Avoiding repetitive freeze-thaw cycles is also crucial for preserving the integrity of Indo-1 AM stock solutions aatbio.commedchemexpress.com. Some protocols suggest using a fresh vial of Indo-1 AM for each experiment and discarding any reconstituted dye after use, although stock solutions stored desiccated and protected from light at -20°C may be used within one week of reconstitution bdbiosciences.com.
Here is a data table summarizing stock solution preparation volumes for Indo-1 (pentasodium salt):
| Mass of Indo-1 (pentasodium salt) | Volume of Water for 1 mM Stock | Volume of Water for 5 mM Stock | Volume of Water for 10 mM Stock |
| 0.1 mg | 131.662 µL | 26.332 µL | 13.166 µL |
| 0.5 mg | 658.311 µL | 131.662 µL | 65.831 µL |
| 1 mg | 1.317 mL | 263.324 µL | 131.662 µL |
| 5 mg | 6.583 mL | 1.317 mL | 658.311 µL |
| 10 mg | 13.166 mL | 2.633 mL | 1.317 mL |
Working solutions of Indo-1 AM for cell loading are prepared by diluting the stock solution into an appropriate buffered physiological medium aatbio.comabpbio.com. The final concentration of Indo-1 AM in the working solution typically ranges from 1 to 20 µM, with 4-5 µM often recommended for most cell lines aatbio.comabpbio.comglpbio.com.
Due to the relatively low water solubility of the lipophilic Indo-1 AM ester, a nonionic detergent like Pluronic F-127 is frequently included in the working solution to facilitate its dispersion in aqueous media and improve cell loading biotium.comabpbio.comthermofisher.comaatbio.com. Pluronic F-127 is a surfactant polyol that helps to solubilize water-insoluble dyes thermofisher.comaatbio.com. It is typically used at a final concentration of around 0.02% to 0.04% in the working solution abpbio.comaatbio.com.
A common method for incorporating Pluronic F-127 is to prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO abpbio.comthermofisher.comaatbio.comeurogentec.com. This stock solution may require heating (e.g., at 40-50°C) to ensure complete dissolution of the Pluronic F-127 glpbio.comthermofisher.comaatbio.com. An aliquot of the Indo-1 AM stock solution in DMSO is then mixed with an equal volume of the 20% Pluronic F-127 stock solution in DMSO immediately before dilution into the cell-loading buffer abpbio.comthermofisher.com. This mixture is then diluted into the physiological buffer to achieve the desired final concentration of Indo-1 AM and Pluronic F-127 abpbio.comthermofisher.comaatbio.com. It is important to add Pluronic F-127 only to the working solution, not the stock solution, as it can reduce the stability of the AM probe glpbio.comthermofisher.com.
Working solutions should generally be prepared fresh on the day of the experiment aatbio.commedchemexpress.com. Incubation buffers may also include an anion transport inhibitor, such as probenecid (B1678239) (typically 1-2.5 mM), to reduce the leakage of the de-esterified Indo-1 from the cells biotium.comabpbio.comglpbio.com.
Stock Solution Preparation and Storage Considerations
Cell Loading Techniques for Indo-1 Esters
Loading Indo-1 into live cells for intracellular calcium measurements is primarily achieved using the membrane-permeant AM ester form biotium.combu.educaymanchem.combiotium.comnih.govscbt.com.
Indo-1 AM is the acetoxymethyl ester derivative of Indo-1 biotium.comcaymanchem.comnih.govscbt.com. The addition of acetoxymethyl groups renders the molecule neutral and lipophilic, enabling it to passively diffuse across the lipid bilayer of the cell membrane biotium.combu.educaymanchem.comnih.gov. This is in contrast to the charged, cell-impermeant free acid or salt forms of Indo-1 wikipedia.orgsigmaaldrich.combiotium.com. Once inside the cell, the AM ester is subject to hydrolysis by intracellular esterases biotium.comcaymanchem.com.
Upon entering the cell, the acetoxymethyl groups of Indo-1 AM are cleaved by non-specific intracellular esterases biotium.combu.educaymanchem.comnih.gov. This enzymatic hydrolysis removes the acetoxymethyl moieties, regenerating the negatively charged carboxyl groups of Indo-1 biotium.com. The resulting de-esterified Indo-1 is hydrophilic and membrane-impermeant, effectively trapping the dye within the intracellular space biotium.combu.edusigmaaldrich.com.
The efficiency of this de-esterification process can vary depending on the cell type and its level of intracellular esterase activity researchgate.net. Complete de-esterification is important because incompletely hydrolyzed esters can contribute to compartmentalization artifacts researchgate.net. After incubation with Indo-1 AM, cells are typically washed to remove any excess extracellular dye and then incubated for a further period to allow for complete de-esterification before fluorescence measurements are taken abpbio.combdbiosciences.com.
The optimal concentration of Indo-1 AM for cell loading varies depending on the specific cell type being studied biotium.comabcam.comscbt.com. Factors influencing optimal concentration include cell size, shape, membrane composition, and intracellular esterase activity biotium.comresearchgate.net. Using the minimum dye concentration necessary to achieve a sufficient signal is generally recommended to minimize potential issues such as dye toxicity, subcellular compartmentalization, and calcium buffering by the dye itself bu.eduabpbio.comglpbio.combdbiosciences.com.
Typical working concentrations for Indo-1 AM range from 1 to 10 µM aatbio.combu.edumedchemexpress.comabpbio.combdbiosciences.com. Some sources suggest a range of 2 to 20 µM, with 4-5 µM being a common starting point for many cell lines aatbio.comglpbio.com. However, the exact optimal concentration, as well as incubation time and temperature, must be determined empirically for each specific cell type and experimental setup bu.eduabpbio.com. For primary T-cells, for instance, concentrations between 3-5 μM are typically sufficient, but concentrations above 5 μg/mL might increase mean fluorescent intensity significantly on spectral flow cytometers, potentially requiring adjustments to laser intensity or dye concentration nih.gov.
Incubation conditions for cell loading typically involve incubating cells with the Indo-1 AM working solution for 15–60 minutes at temperatures ranging from 20°C to 37°C bu.eduabpbio.combdbiosciences.com. Loading at lower temperatures might help reduce subcellular compartmentalization abpbio.combdbiosciences.com. Following incubation, washing steps are performed to remove extracellular dye, and a post-incubation period may be included to ensure complete de-esterification bu.eduabpbio.combdbiosciences.com.
Here is a summary of typical Indo-1 AM working solution parameters:
| Parameter | Typical Range | Common Recommendation | Notes |
| Concentration | 1-20 µM aatbio.comabpbio.comglpbio.com | 4-5 µM aatbio.comglpbio.com | Optimize empirically for each cell type bu.eduabpbio.com. Use minimum needed. bu.eduabpbio.comglpbio.combdbiosciences.com |
| Incubation Time | 15-60 minutes bu.eduabpbio.combdbiosciences.com | 30-60 minutes aatbio.combu.eduabpbio.com | Longer incubation may improve signal in some cell lines aatbio.com. |
| Incubation Temperature | 20-37°C bu.eduabpbio.combdbiosciences.com | 37°C aatbio.combu.edubdbiosciences.com | Lower temperatures may reduce compartmentalization abpbio.combdbiosciences.com. |
| Pluronic F-127 | 0.02-0.08% abpbio.comaatbio.com | 0.02-0.04% abpbio.comaatbio.com | Used to aid dispersion of Indo-1 AM biotium.comabpbio.comthermofisher.comaatbio.com. |
| Probenecid (Optional) | 1-2.5 mM abpbio.comglpbio.com | 1-2 mM glpbio.com | Inhibits organic anion transporters to reduce dye leakage biotium.comabpbio.comglpbio.com. |
Inhibition of Organic Anion Transporters (e.g., Probenecid)
Organic anion transporters (OATs), located in the cell membrane, can actively extrude fluorescent dyes and indicators like Indo-1 from the cell biotium.combiotium.comaatbio.combiotium.com. This efflux can lead to reduced intracellular dye concentration, resulting in low signal or high background in assays due to poor cellular retention of the indicator biotium.comaatbio.combiotium.cominterchim.fr. To mitigate this issue and improve the cellular retention of Indo-1, inhibitors of OATs are commonly employed biotium.combiotium.comaatbio.cominterchim.fr.
Probenecid, a known inhibitor of organic anion transporters, is frequently used for this purpose biotium.combiotium.comaatbio.combiotium.cominterchim.fr. By blocking the activity of these transporters, probenecid helps to reduce the leakage of de-esterified Indo-1 from the cytoplasm, thereby maintaining sufficient intracellular dye concentration for accurate calcium measurements aatbio.comaatbio.cominterchim.fr. Probenecid is available in various forms, including a water-soluble sodium salt, which is convenient for preparing assay buffers biotium.comaatbio.combiotium.com. Typical working concentrations of probenecid in cell-based assays range from 1-2.5 mM biotium.com. The use of probenecid to inhibit intracellular dye efflux is a common method for reducing fluorescence background in calcium assays aatbio.cominterchim.fr.
Temperature and Incubation Time Considerations
The loading of Indo-1 AM into cells is influenced by both temperature and incubation time aatbio.combiotium.com. The rate of efflux of the de-esterified indicator can increase with temperature biotium.combiotium.com. Cellular retention times can vary between cell types, ranging from a few minutes to hours biotium.combiotium.com.
Experiments using intracellular indicators are typically performed within one or two hours of loading biotium.combiotium.com. However, it may be possible to re-load cells with the indicator if necessary biotium.combiotium.com. Incubation temperatures for dye loading commonly range around 37°C for periods such as 30 to 60 minutes aatbio.combdbiosciences.comnih.gov. Longer incubation times might improve signal intensities in certain cell lines aatbio.com. It has been reported that dye compartmentalization might be less significant at lower loading temperatures, suggesting that loading at room temperature could be advantageous if compartmentalization is an issue for the specific cell type being studied bdbiosciences.com. The optimal concentration of Indo-1 AM and the required incubation time for cell loading must often be determined empirically for different cell lines aatbio.com.
Instrumentation and Data Acquisition Protocols
Indo-1 is particularly well-suited for applications utilizing instrumentation capable of detecting its unique spectral properties upon calcium binding aatbio.comthermofisher.comthermofisher.comcaymanchem.comchemicalbook.innordicbiosite.comglpbio.com. The ratiometric nature of Indo-1, where the ratio of fluorescence emission at two different wavelengths is measured, allows for calcium concentration determination that is less dependent on factors such as dye concentration, cell thickness, or photobleaching nih.govstratech.co.uk.
Flow Cytometry Applications
Flow cytometry is a primary application for Indo-1 due to its ratiometric properties and excitation characteristics aatbio.comthermofisher.combdbiosciences.comthermofisher.comcaymanchem.comchemicalbook.innordicbiosite.comglpbio.com. Indo-1's spectral shift upon calcium binding is advantageous for flow cytometry, where it is often more practical to use a single excitation source and detect emission at two different wavelengths aatbio.comthermofisher.comthermofisher.com. This contrasts with some other ratiometric dyes like Fura-2, which are more commonly used in microscopy where changing excitation wavelengths is more feasible thermofisher.comthermofisher.com.
Single UV Excitation Source Requirements
Indo-1 is a UV light-excitable calcium indicator aatbio.comthermofisher.comaatbio.comthermofisher.comchemicalbook.in. For flow cytometry applications, Indo-1 typically requires a single UV excitation source aatbio.comthermofisher.comthermofisher.comcaymanchem.comchemicalbook.innordicbiosite.comglpbio.com. Common excitation wavelengths used for Indo-1 in flow cytometry are the 351-364 nm spectral lines from an argon-ion laser aatbio.comthermofisher.comthermofisher.comcaymanchem.comchemicalbook.inbiomol.com. The requirement for a single UV excitation source simplifies the experimental setup in flow cytometry aatbio.com.
Dual Emission Channel Detection
A key feature of Indo-1 that makes it suitable for ratiometric calcium measurements, particularly in flow cytometry, is its dual emission biotium.combdbiosciences.comnordicbiosite.com. Upon binding to calcium, the emission spectrum of Indo-1 shifts aatbio.comthermofisher.comaatbio.comnih.govthermofisher.comcaymanchem.comchemicalbook.in. In the absence of calcium, Indo-1 has an emission maximum around 475-485 nm thermofisher.comnih.govthermofisher.comcaymanchem.comchemicalbook.in. When saturated with calcium, the emission maximum shifts to approximately 400-410 nm thermofisher.comnih.govthermofisher.comcaymanchem.comchemicalbook.in.
In flow cytometry, this spectral shift is detected by using two different emission channels biotium.combdbiosciences.comnordicbiosite.combdbiosciences.com. One channel collects fluorescence emission in the range of the calcium-bound state (around 400 nm), while the other collects emission in the range of the calcium-free state (around 475-485 nm) bdbiosciences.comnih.govbdbiosciences.com. By measuring the ratio of the fluorescence intensities in these two channels (typically the ratio of the calcium-bound emission to the calcium-free emission), the intracellular calcium concentration can be quantified nih.govbdbiosciences.com. This ratiometric approach helps to normalize for variations in dye loading and other factors nih.govstratech.co.uk.
Kinetic Analysis of Calcium Flux Dynamics
Indo-1 is well-suited for the kinetic analysis of calcium flux dynamics in biological systems using flow cytometry thermofisher.combiotium.comfishersci.beexpertcytometry.com. Calcium flux refers to the transient changes in intracellular calcium concentration that occur in response to cellular activation or stimulation expertcytometry.comaatbio.com.
In flow cytometry, the ratiometric measurement of Indo-1 fluorescence allows for real-time monitoring of these changes over time aatbio.combiotium.comnih.govfishersci.beexpertcytometry.com. By continuously acquiring data from the two emission channels, researchers can track the increase or decrease in the intracellular calcium concentration within individual cells or populations of cells stimulated with a specific agent nih.govbdbiosciences.comexpertcytometry.com. The ratio of the fluorescence intensities in the two channels provides a quantitative measure of the calcium level at each time point nih.govbdbiosciences.com. This enables the analysis of the kinetics of the calcium response, including the onset, peak, and duration of the calcium transient expertcytometry.com. Setting up a ratio plot of the two emission channels versus time is a common method for visualizing and analyzing calcium flux dynamics in flow cytometry experiments using Indo-1 bdbiosciences.comexpertcytometry.com.
Table: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| Indo-1 (sodium salt) | 132319-56-3 (Pentasodium Salt) biotium.com |
| Probenecid | 4911 fishersci.bewikipedia.orgmims.comguidetopharmacology.orguni.lunih.gov |
| Probenecid (sodium salt) | 23795-03-1 biotium.comnih.gov |
Note: While PubChem CID 154726154 is listed for "1H-Indole-1-carbodithioic acid, sodium salt", this appears to be a different compound based on the chemical formula and structure provided nih.gov. The relevant CID for Indo-1 pentasodium salt is 132319-56-3 biotium.com. Probenecid sodium salt has a distinct CID of 23795-03-1 biotium.comnih.gov.##
Indo-1 (sodium salt) is a prominent ratiometric fluorescent indicator widely utilized for the precise measurement of intracellular calcium ion concentrations in biological systems. Its effectiveness stems from a distinct shift in its fluorescence emission spectrum upon binding to calcium, enabling quantitative analysis. As a cell-impermeant form, Indo-1 (sodium salt) is typically introduced into cells through invasive techniques such as microinjection or scrape loading biotium.comaatbio.comthermofisher.com. A more common approach for cellular loading involves the membrane-permeant acetoxymethyl (AM) ester derivative, Indo-1 AM, which readily diffuses into cells and is subsequently hydrolyzed by intracellular esterases to yield the active, cell-impermeant Indo-1 thermofisher.comaatbio.combiotium.com.
Inhibition of Organic Anion Transporters (e.g., Probenecid)
A significant consideration when using fluorescent indicators like Indo-1 in cellular systems is their potential efflux by organic anion transporters (OATs) located within the cell membrane biotium.combiotium.comaatbio.combiotium.com. This active transport mechanism can lead to a reduction in the intracellular concentration of the dye, potentially resulting in diminished signal intensity or elevated background fluorescence in assays biotium.comaatbio.combiotium.cominterchim.fr. To counteract this efflux and enhance the retention of Indo-1 within cells, inhibitors of OATs are frequently employed biotium.combiotium.comaatbio.cominterchim.fr.
Probenecid is a commonly used inhibitor for this purpose, effectively blocking the activity of organic anion transporters biotium.combiotium.comaatbio.combiotium.cominterchim.fr. The inclusion of probenecid in the loading or assay buffer helps to minimize the leakage of the de-esterified Indo-1 from the cytoplasm, thereby maintaining a sufficient intracellular dye concentration for accurate calcium measurements aatbio.comaatbio.cominterchim.fr. Probenecid is available in various formulations, including a water-soluble sodium salt, which facilitates its preparation in assay buffers biotium.comaatbio.combiotium.com. Typical working concentrations of probenecid in cell-based assays generally range from 1 to 2.5 mM biotium.com. The application of probenecid to inhibit the efflux of intracellular dyes is a standard practice for improving the signal-to-noise ratio in calcium assays by reducing fluorescence background aatbio.cominterchim.fr.
Temperature and Incubation Time Considerations
The process of loading Indo-1 AM into cells is influenced by both the incubation temperature and the duration of incubation aatbio.combiotium.com. The rate at which the de-esterified indicator is effluxed from the cells can be higher at increased temperatures biotium.combiotium.com. The retention time of the dye within cells can exhibit variability depending on the specific cell type being studied, potentially ranging from a few minutes to several hours biotium.combiotium.com.
Experiments involving intracellular indicators are typically recommended to be conducted within one to two hours following the loading procedure biotium.combiotium.com. In instances where prolonged experiments are necessary or dye leakage is significant, it may be feasible to re-load the cells with the indicator biotium.combiotium.com. Standard incubation temperatures for dye loading are often around 37°C, with incubation times commonly ranging from 30 to 60 minutes aatbio.combdbiosciences.comnih.gov. In some cell lines, extending the incubation time beyond 60 minutes might lead to improved signal intensities aatbio.com. It has also been suggested that dye compartmentalization, the sequestration of the dye into intracellular organelles, may be less pronounced at lower loading temperatures. Therefore, if compartmentalization poses a challenge for a particular cell type, performing the dye loading at room temperature could be a beneficial alternative bdbiosciences.com. The optimal concentration of Indo-1 AM and the precise incubation time required for effective cell loading are often empirical parameters that need to be determined for each specific cell line aatbio.com.
Instrumentation and Data Acquisition Protocols
Indo-1 is particularly well-suited for use with instrumentation capable of detecting its characteristic spectral changes upon calcium binding aatbio.comthermofisher.comthermofisher.comcaymanchem.comchemicalbook.innordicbiosite.comglpbio.com. The ratiometric nature of Indo-1, which involves measuring the ratio of fluorescence emission at two distinct wavelengths, offers a significant advantage as it allows for the determination of calcium concentration in a manner that is less susceptible to variations in dye loading concentration, cell thickness, or photobleaching effects nih.govstratech.co.uk.
Flow Cytometry Applications
Flow cytometry represents a primary application area for Indo-1, largely owing to its ratiometric properties and excitation profile aatbio.comthermofisher.combdbiosciences.comthermofisher.comcaymanchem.comchemicalbook.innordicbiosite.comglpbio.com. The spectral shift exhibited by Indo-1 upon calcium binding is particularly advantageous for flow cytometry, a technique where it is often more practical and common to utilize a single excitation source while detecting fluorescence emission across two different channels aatbio.comthermofisher.comthermofisher.com. This characteristic distinguishes Indo-1 from certain other ratiometric dyes, such as Fura-2, which are more frequently employed in microscopy setups where switching excitation wavelengths is more readily accomplished thermofisher.comthermofisher.com.
Single UV Excitation Source Requirements
Indo-1 is a fluorescent indicator that is excited by ultraviolet (UV) light aatbio.comthermofisher.comaatbio.comthermofisher.comchemicalbook.in. For its application in flow cytometry, Indo-1 typically necessitates a single UV excitation source aatbio.comthermofisher.comthermofisher.comcaymanchem.comchemicalbook.innordicbiosite.comglpbio.com. The most common excitation wavelengths utilized for Indo-1 in flow cytometry are the 351-364 nm spectral lines emitted by an argon-ion laser aatbio.comthermofisher.comthermofisher.comcaymanchem.comchemicalbook.inbiomol.com. The ability to use a single UV excitation source contributes to the simplification of the experimental setup in flow cytometry aatbio.com.
Dual Emission Channel Detection
A crucial feature of Indo-1 that renders it highly suitable for ratiometric calcium measurements, especially in the context of flow cytometry, is its characteristic dual emission biotium.combdbiosciences.comnordicbiosite.com. Upon binding to calcium ions, the fluorescence emission spectrum of Indo-1 undergoes a notable shift aatbio.comthermofisher.comaatbio.comnih.govthermofisher.comcaymanchem.comchemicalbook.in. In the absence of calcium, Indo-1 exhibits an emission maximum in the range of approximately 475-485 nm thermofisher.comnih.govthermofisher.comcaymanchem.comchemicalbook.in. Conversely, when saturated with calcium, the emission maximum shifts to around 400-410 nm thermofisher.comnih.govthermofisher.comcaymanchem.comchemicalbook.in.
In flow cytometry, this calcium-dependent spectral shift is detected by simultaneously collecting fluorescence emission in two distinct channels biotium.combdbiosciences.comnordicbiosite.combdbiosciences.com. One channel is configured to capture the fluorescence emitted in the wavelength range corresponding to the calcium-bound state (approximately 400 nm), while the other channel collects emission in the range associated with the calcium-free state (around 475-485 nm) bdbiosciences.comnih.govbdbiosciences.com. By calculating the ratio of the fluorescence intensities detected in these two channels, typically the ratio of the calcium-bound emission to the calcium-free emission, the intracellular calcium concentration can be quantitatively determined nih.govbdbiosciences.com. This ratiometric approach is advantageous as it helps to normalize for potential variations in dye loading efficiency and other experimental factors nih.govstratech.co.uk.
Kinetic Analysis of Calcium Flux Dynamics
Indo-1 is particularly well-suited for conducting kinetic analyses of calcium flux dynamics within biological systems using flow cytometry thermofisher.combiotium.comfishersci.beexpertcytometry.com. Calcium flux refers to the rapid and transient changes in intracellular calcium concentration that occur in response to various cellular stimuli or activation events expertcytometry.comaatbio.com.
The ratiometric measurement capability of Indo-1 in flow cytometry enables the real-time monitoring of these dynamic changes over time aatbio.combiotium.comnih.govfishersci.beexpertcytometry.com. By continuously acquiring data from the two designated emission channels, researchers can effectively track the increase or decrease in intracellular calcium concentration within individual cells or within defined cell populations following stimulation with a specific agent nih.govbdbiosciences.comexpertcytometry.com. The calculated ratio of the fluorescence intensities in the two channels provides a quantitative representation of the calcium level at each recorded time point nih.govbdbiosciences.com. This allows for a detailed analysis of the kinetics of the calcium response, including parameters such as the onset time, peak amplitude, and duration of the calcium transient expertcytometry.com. A common method for visualizing and analyzing calcium flux dynamics in Indo-1-based flow cytometry experiments involves plotting the ratio of the two emission channels as a function of time bdbiosciences.comexpertcytometry.com.
Integration with Immunophenotyping for Subpopulation Analysis
Indo-1 is a preferred ratiometric calcium dye for flow cytometry, a technique often coupled with immunophenotyping to analyze calcium flux within specific cell subpopulations. aatbio.comaatbio.comqmul.ac.uk The use of a single UV excitation source for Indo-1 is advantageous when performing multicolor analysis that includes fluorophores excited by other lasers, such as the argon laser used for many common immunophenotyping antibodies. aatbio.comqmul.ac.uk This allows for simultaneous assessment of calcium dynamics and cell surface marker expression, enabling researchers to correlate calcium signaling with specific cell types or activation states within heterogeneous cell populations. qmul.ac.uk For example, dendritic cells can be loaded with Indo-1 and then immunophenotyped with markers like CD8a-FITC, CD11c-PE, and CD4-Cychrome before activation and calcium flux analysis. qmul.ac.uk
Fluorescence Microscopy Techniques
Fluorescent probes like Indo-1 are instrumental in fluorescence microscopy to visualize and quantify changes in intracellular free calcium concentrations with spatial resolution. aatbio.comaatbio.comontosight.ai However, the use of Indo-1 in certain microscopy techniques can be limited by its susceptibility to photobleaching. caymanchem.comglpbio.combiocompare.comnordicbiosite.com
Confocal Microscopy for Spatial Resolution
Confocal microscopy allows for optical sectioning and provides improved spatial resolution for calcium measurements within cells. biologists.com Ratiometric calcium indicators such as Indo-1 are widely used with laser scanning confocal microscopy to achieve high spatial resolution calcium measurements. biologists.com Despite its utility, Indo-1's photo-instability due to photobleaching can limit its application in confocal microscopy. wikipedia.org Nevertheless, procedures have been developed to quantify intracellular calcium in isolated cells using Indo-1 and confocal microscopy, by collecting fluorescence in two channels at specific emission wavelengths following UV excitation. biologists.com
Two-Photon Excitation Imaging
Indo-1 can be utilized for calcium imaging based on two-photon excitation. nih.gov The emission spectra and lifetime of Indo-1 appear similar for one-photon excitation at 351 nm and two-photon excitation at 702 nm. nih.gov The two-photon cross-section of Indo-1 is relatively high, suggesting its suitability for two-photon calcium imaging. nih.gov Two-photon microscopy, often using longer excitation wavelengths, can provide deeper tissue penetration and reduced phototoxicity compared to one-photon excitation, which can be beneficial for imaging in complex biological samples. columbia.edunih.gov Indo-1 AM has been used for two-photon calcium imaging in studies investigating neural circuit activity. columbia.edu
Fluorescence Spectroscopy and Microplate Reader Assays
Indo-1 is compatible with fluorescence spectroscopy and fluorescence microplate readers for measuring intracellular calcium concentrations. aatbio.comaatbio.comnordicbiosite.comontosight.ainih.govnih.gov These methods allow for the analysis of calcium dynamics in cell suspensions or in a high-throughput format. aatbio.comb-cdn.netaatbio.com Fluorescence spectroscopy can be used to obtain emission spectra of Indo-1 at varying calcium concentrations, demonstrating the wavelength shift upon calcium binding. aatbio.comnih.gov Microplate readers equipped with appropriate filters and liquid handling systems enable simultaneous measurement of fluorescence at the two emission wavelengths (approximately 400 nm and 475-485 nm) following UV excitation (typically 340-364 nm) to calculate the ratiometric signal in multiple samples. aatbio.com
Data Analysis and Calibration Methods
Accurate quantification of calcium concentration using Indo-1 requires appropriate data analysis and calibration procedures. biocompare.comruixibiotech.combiotium.comwikipedia.orgaatbio.combiologists.comnih.govwikipedia.orgbdbiosciences.comwikipedia.org
Ratio Calculation and Interpretation of Fluorescence Signals
The primary method for quantifying calcium concentration with Indo-1 is through the calculation of the fluorescence emission ratio. caymanchem.combiocompare.comruixibiotech.comaatbio.combiotium.comaatbio.comontosight.ainih.govnih.govbdbiosciences.comamericanelements.com This involves measuring the fluorescence intensity at two different emission wavelengths: one corresponding to the calcium-bound state (around 400-410 nm) and the other to the calcium-free state (around 475-485 nm). caymanchem.comglpbio.combiocompare.comruixibiotech.combdbiosciences.com The ratio of the fluorescence intensity at the low wavelength (calcium-bound) to the fluorescence intensity at the high wavelength (calcium-free) is calculated. bdbiosciences.comnih.govnih.gov This ratio is directly related to the intracellular calcium concentration. ontosight.ainih.gov
The relationship between the fluorescence ratio (R) and the free calcium concentration ([Ca2+]) is typically described by the following equation, based on the work of Grynkiewicz et al. (1985):
[Ca2+] = Kd * (R - Rmin) / (Rmax - R) * (Sf2 / Sb2) nih.gov
Where:
R is the measured fluorescence ratio (F400 / F475-485). bdbiosciences.comnih.govnih.gov
Kd is the dissociation constant of Indo-1 for calcium. aatbio.combiotium.combiotium.comnih.govbiomol.com
Rmin is the fluorescence ratio in the absence of calcium. nih.gov
Rmax is the fluorescence ratio at saturating calcium concentrations. nih.gov
Sf2 is the fluorescence intensity at the calcium-free emission wavelength (e.g., 475 nm) in the absence of calcium.
Sb2 is the fluorescence intensity at the calcium-free emission wavelength (e.g., 475 nm) at saturating calcium concentrations.
Calibration is essential to determine the values of Rmin, Rmax, and the ratio of fluorescence intensities at the calcium-free wavelength in the absence and presence of calcium (Sf2/Sb2 or β). nih.govnih.govprinceton.edu This is typically achieved by measuring the Indo-1 fluorescence ratio in solutions with known calcium concentrations or in cells treated to achieve zero or saturating intracellular calcium levels. nih.govprinceton.edu Calcium calibration buffer kits are available for this purpose, containing buffers with defined free calcium concentrations. biotium.combiotium.comprinceton.edu
The interpretation of the fluorescence signals involves analyzing changes in the calculated ratio over time or space, which reflect changes in intracellular calcium concentration. aatbio.comnih.gov While the ratio method is largely independent of variations in dye loading and photobleaching, factors such as dye compartmentalization within cellular organelles and interactions with other ions can influence the signal and require careful consideration during interpretation. thermofisher.combdbiosciences.com Inhibitors of organic anion transporters, such as probenecid, can be used to reduce the leakage of de-esterified Indo-1 from cells, improving dye retention and signal stability. biotium.combiotium.comaatbio.com
Beyond the traditional ratio, other calcium-sensitive Indo-1 signals can be derived, such as the difference between the fluorescence intensities at the two emission wavelengths (Fd = F475-485 - F400). nih.gov This difference signal can have high calcium sensitivity and be useful in certain applications, although the ratio method is generally preferred for quantitative free calcium concentration determination due to its independence from dye concentration. nih.gov
Here is a sample data table illustrating the shift in Indo-1 emission with varying calcium concentrations, based on the principle described in the search results: aatbio.comnih.gov
| Free Calcium Concentration (µM) | Emission Maximum (nm) |
| 0 | ~480 |
| Increasing | Shift towards 400 |
| Saturating | ~400 |
In Situ Calibration Procedures (e.g., using Ionomycin)
In situ calibration is a crucial step for accurately converting the fluorescence ratio of intracellular Indo-1 to absolute intracellular calcium concentrations. This process accounts for the specific intracellular environment, which can influence the dye's properties, such as its dissociation constant (Kd). nih.gov Unlike in vitro calibration performed in simple buffer solutions, in situ calibration is conducted within the cellular context.
A common method for in situ calibration involves the use of calcium ionophores, such as ionomycin (B1663694). biotium.comoup.com Ionomycin is a mobile ion carrier that facilitates the equilibration of calcium ions across biological membranes, including the plasma membrane and organelle membranes. biotium.comwikipedia.org By applying ionomycin, researchers can expose the intracellular Indo-1 to known concentrations of extracellular calcium, effectively clamping the intracellular calcium level to match the extracellular concentration. oup.comnih.gov
The calibration procedure typically involves permeabilizing the cell membrane with an ionophore like ionomycin in the presence of buffers containing defined calcium concentrations. nih.govpasteur.fr This allows the intracellular calcium concentration to equilibrate with the extracellular calcium concentration. By measuring the Indo-1 fluorescence ratio at several known extracellular calcium concentrations (ranging from calcium-free to saturating levels), a calibration curve can be generated. nih.govaatbio.com
For Indo-1, the calibration involves determining the fluorescence ratio (R) at minimal (Rmin) and maximal (Rmax) calcium saturation, as well as a constant Beta (β), which is the ratio of the fluorescence intensity of the calcium-free dye at the calcium-sensitive wavelength (485 nm) to the fluorescence intensity of the calcium-saturated dye at the calcium-insensitive wavelength (405 nm). oup.comnih.gov Ionomycin, often used at concentrations ranging from 1 to 5 µM, helps achieve these minimum and maximum calcium conditions within the cell. nih.govpasteur.fr For instance, treating cells with ionomycin in a calcium-free buffer containing a calcium chelator like EGTA allows for the determination of Rmin (minimal calcium). pasteur.frnih.gov Conversely, treatment with ionomycin in a buffer containing a saturating concentration of calcium allows for the determination of Rmax (maximal calcium). pasteur.frnih.gov
While ionomycin is widely used, some studies note potential limitations or challenges in achieving stable and reproducible calibration points in certain cell types or with specific Indo-1 derivatives, sometimes requiring the use of alternative ionophores or methods. researchgate.netresearchgate.net
Determination of Absolute Intracellular Calcium Concentrations
Once the in situ calibration parameters (Rmin, Rmax, Kd, and β) have been determined, the absolute intracellular calcium concentration ([Ca²⁺]i) can be calculated from the measured Indo-1 fluorescence ratio (R) using the following equation, based on the principles described by Grynkiewicz et al. (1985): oup.comnih.gov
[ [Ca^{2+}]i = K_d \times \frac{(R - R{min})}{(R_{max} - R)} \times \frac{S_{f2}}{S_{b2}} ]
Where:
Kd is the apparent dissociation constant of Indo-1 for Ca²⁺ in the intracellular environment. nih.govnih.gov
R is the measured fluorescence emission ratio (typically F405/F485). thermofisher.comresearchgate.net
Rmin is the fluorescence ratio in the absence of calcium. oup.comnih.gov
Rmax is the fluorescence ratio at saturating calcium concentration. oup.comnih.gov
Sf2 is the fluorescence intensity of the calcium-free dye at the second emission wavelength (e.g., 485 nm). oup.com
Sb2 is the fluorescence intensity of the calcium-bound dye at the second emission wavelength (e.g., 485 nm). oup.com
The term Sf2/Sb2 is equivalent to β, the ratio of fluorescence intensities at the calcium-free and calcium-bound states at the second emission wavelength (485 nm). oup.comnih.gov Therefore, the equation is often presented as:
[ [Ca^{2+}]i = K_d \times \frac{(R - R{min})}{(R_{max} - R)} \times \beta ]
The Kd value is a critical parameter for accurate calcium determination and can vary depending on the intracellular environment, such as ionic strength, pH, and protein binding. oup.comnih.gov In situ calibration helps to determine an effective intracellular Kd. nih.govnih.gov Reported intracellular Kd values for Indo-1 can range, for example, a study in Xenopus muscle fibers determined an intracellular Kd of 311 nM. nih.gov Another study on SNAP-Indo-1 conjugates reported Kd values ranging from 290 nM to 570 nM depending on the conjugate, with an in-cell Kd of 228 nM for nuclear localized SNAP-3-Indo-1. nih.gov
The ratiometric nature of Indo-1, utilizing the ratio of fluorescence emissions at two wavelengths, is a significant advantage for quantitative calcium measurements. thermofisher.comthermofisher.com This approach minimizes artifacts caused by variations in dye loading, cell thickness, and photobleaching, leading to more robust and reproducible results. thermofisher.comthermofisher.com Indo-1 is particularly well-suited for applications like flow cytometry due to its single excitation wavelength and dual emission, simplifying experimental setups. thermofisher.comwikipedia.orgaatbio.com
Research findings using Indo-1 and these calibration methods have provided valuable insights into calcium signaling in various biological systems. For example, studies have used Indo-1 to measure resting intracellular calcium concentrations in muscle fibers, reporting values around 50-70 nM. nih.govnih.govcore.ac.uk Indo-1 has also been used to study calcium transients in response to stimuli, providing quantitative data on the dynamics of calcium flux. aai.org
Here is an example table illustrating typical parameters that might be obtained during an Indo-1 calibration:
| Parameter | Description | Typical Value (In Situ) | Unit |
| Rmin | Fluorescence ratio at zero calcium | 0.095 | Ratio |
| Rmax | Fluorescence ratio at saturating calcium | 1.23 | Ratio |
| β (Sf2/Sb2) | Ratio of fluorescence intensities at 485 nm (Ca-free/Ca-bound) | 3.50 | Ratio |
| Kd | Apparent dissociation constant for Ca²⁺ in situ | 311 | nM |
Note: These values are illustrative and can vary depending on cell type, experimental conditions, and specific Indo-1 preparation. nih.govnih.gov
The determination of these parameters through careful in situ calibration using methods involving ionophores like ionomycin is essential for converting the measured Indo-1 fluorescence ratio into meaningful absolute intracellular calcium concentrations, enabling quantitative analysis of calcium dynamics in living cells.
Advanced Applications and Specific Research Contexts of Indo 1 Sodium Salt
Elucidation of Calcium Signaling Pathways in Specific Cell Lineages
Indo-1 is a valuable tool for dissecting calcium signaling pathways within specific cell lineages, providing insights into their physiological functions and responses to stimuli.
T-cell Activation and Immunological Signaling
Calcium signaling is a critical component of T-cell activation, influencing downstream events necessary for an effective immune response elifesciences.org. Indo-1 has been employed to monitor changes in intracellular calcium levels during T-cell activation. Studies have utilized Indo-1 AM (the acetoxymethyl ester form, which is cell-permeable and cleaved intracellularly to yield Indo-1) to assess calcium influx in T cells stimulated with antibodies targeting the T-cell receptor (TCR) elifesciences.orgbiorxiv.org. Research has shown that conditions such as increased extracellular NaCl can potentiate CD8+ T-cell activation, as indicated by enhanced TCR signaling and increased intracellular ATP levels biorxiv.org. Indo-1 measurements have revealed that certain designed membrane ligands can inhibit the cytoplasmic calcium influx that follows TCR activation, demonstrating the dye's utility in evaluating the impact of potential immunomodulatory agents elifesciences.orgbiorxiv.org. The ratio of calcium-bound Indo-1 versus calcium-free Indo-1 is commonly analyzed using flow cytometry software to quantify calcium flux in these studies biorxiv.org.
Smooth Muscle Cell and Neuronal Activity Research
Indo-1 has also found applications in studying calcium signaling in smooth muscle cells and neurons, where calcium plays crucial roles in contraction, neurotransmission, and synaptic plasticity ontosight.ainih.gov. While the search results did not provide specific detailed research findings using Indo-1 (sodium salt) exclusively in smooth muscle and neuronal activity research within the provided context, Indo-1 is broadly recognized as a tool for measuring intracellular calcium in various cell types, including muscle cells and neurons ontosight.ai. Calcium transients are essential for processes like muscle contraction and neuronal signaling, and fluorescent indicators like Indo-1 are commonly used to monitor these dynamic changes ontosight.aithermofisher.comnih.gov. The sodium-calcium exchanger (NCX), which can be studied using calcium indicators, plays a role in regulating calcium levels in smooth muscle nih.govphysiology.org.
Plant Cell Physiology (e.g., Root Hairs)
Calcium signaling is increasingly recognized as a key regulator in plant physiology, involved in processes such as growth, development, and responses to environmental stimuli like salinity researchgate.netmdpi.com. Indo-1, often in its dextran-conjugated form for microinjection or acid-loaded form, has been used to study cytoplasmic calcium dynamics in plant cells, particularly in root hairs of Arabidopsis thaliana oup.comoup.compsu.edunih.gov. Research using Indo-1 has revealed the presence of a highly localized, elevated cytoplasmic calcium concentration at the tip of rapidly elongating root hairs, suggesting a role for calcium influx in sustaining tip growth psu.edunih.gov. Studies have shown that treatments affecting root hair growth, such as exposure to NaCl, can reduce this cytoplasmic calcium gradient oup.comoup.com. Indo-1 measurements have indicated that while calcium may not trigger root hair initiation, influx at the tip is likely required for elongation nih.gov.
Spatiotemporal Mapping of Calcium Transients
The ability to visualize and quantify calcium changes across space and time within cells is crucial for understanding the localized nature of calcium signaling nih.gov. Indo-1, as a ratiometric indicator, allows for such spatiotemporal mapping of calcium transients, although its photobleaching can be a limitation in prolonged imaging experiments thermofisher.comcaymanchem.comglpbio.com. Confocal ratio imaging with Indo-1-dextran has been used to visualize cytoplasmic calcium distributions and gradients in plant root hairs oup.compsu.edu. While less common for confocal microscopy compared to flow cytometry due to photostability issues, the ratiometric nature of Indo-1 still offers advantages in minimizing artifacts when imaging calcium dynamics thermofisher.comcaymanchem.comglpbio.comwikipedia.org. The shift in emission wavelengths upon calcium binding enables researchers to generate ratio images that represent calcium concentration across the cell oup.comoup.compsu.edu.
Investigating Calcium Homeostasis and Fluxes Across Organelles
Maintaining calcium homeostasis is vital for cell viability and function, with various organelles playing roles in calcium storage and release molbiolcell.orgplos.org. Indo-1 has been employed in studies investigating calcium homeostasis and fluxes across different cellular compartments. For instance, the pentapotassium salt of Indo-1 has been used to determine cytosolic calcium concentration in yeast cells, contributing to the understanding of calcium homeostasis and its regulation molbiolcell.org. While Indo-1 is primarily a cytosolic calcium indicator, strategies like quenching cytosolic Indo-1 fluorescence with extracellular manganese have allowed for the assessment of mitochondrial free calcium concentration in cardiac myocytes using Indo-1 AM ahajournals.orgnih.gov. This highlights how Indo-1, sometimes in conjunction with other techniques or its derivatives (like Mag-Indo-1 for lower affinity calcium sensing), can contribute to understanding calcium handling by organelles like mitochondria and the sarcoplasmic reticulum ahajournals.orgnih.govnih.gov. The sodium-calcium exchanger (NCX) is a key player in calcium efflux across the plasma membrane and is relevant to cellular calcium homeostasis in various cell types, including cardiac and smooth muscle cells oup.comahajournals.orgnih.govphysiology.org.
Comparative Analysis with Other Fluorescent Calcium Indicators
Distinctions from Fura-2 (Dual Excitation, Dual Emission)
Indo-1 and Fura-2 are both prominent UV light-excitable, ratiometric calcium indicators developed by Roger Tsien and colleagues. thermofisher.comthermofisher.com While both dyes enable quantitative calcium measurements by using fluorescence ratios, their ratiometric mechanisms differ significantly. Fura-2 is an excitation-ratiometric dye. thermofisher.comaatbio.com Upon binding Ca²⁺, Fura-2 exhibits a shift in its excitation spectrum, allowing researchers to monitor fluorescence emission (typically around 510 nm) while exciting the dye at two different wavelengths, usually 340 nm and 380 nm. thermofisher.comaatbio.com The ratio of the fluorescence intensities obtained at these two excitation wavelengths is then used to calculate the calcium concentration. aatbio.com
In contrast, Indo-1 is an emission-ratiometric dye. thermofisher.comaatbio.comaatbio.com It is typically excited at a single wavelength, often in the UV range (around 349-364 nm), which is compatible with the spectral lines of argon-ion lasers commonly found in flow cytometers. thermofisher.comaatbio.comcaymanchem.com Upon binding calcium, Indo-1 undergoes a shift in its emission spectrum. aatbio.comcaymanchem.com In the absence of calcium, its emission maximum is around 475-485 nm, while in the presence of saturating calcium concentrations, the emission maximum shifts to approximately 400-410 nm. thermofisher.comaatbio.comcaymanchem.com By monitoring the ratio of fluorescence intensities at two different emission wavelengths (e.g., 405 nm and 485 nm), the intracellular calcium concentration can be determined. thermofisher.comnih.gov
This fundamental difference in ratiometric mechanism dictates their preferred applications. Fura-2 is often favored for ratio-imaging microscopy, where it is more practical to switch between excitation wavelengths. thermofisher.comaatbio.com Indo-1, with its single excitation wavelength and dual emission, is particularly well-suited for flow cytometry, where using a single excitation source is more convenient, especially in multicolor fluorescence experiments. thermofisher.comthermofisher.comaatbio.comcaymanchem.com
Despite their similarities as ratiometric indicators, Indo-1 is considered somewhat more light-sensitive than Fura-2, which can limit its utility in microscopy applications due to photobleaching. thermofisher.comcaymanchem.comnih.gov
Here is a comparative table highlighting the key distinctions between Indo-1 and Fura-2:
| Feature | Indo-1 (Sodium Salt) | Fura-2 |
| Ratiometric Mechanism | Emission Ratio | Excitation Ratio |
| Excitation | Single Wavelength (e.g., ~350 nm) thermofisher.comaatbio.comcaymanchem.com | Dual Wavelengths (e.g., 340 nm and 380 nm) thermofisher.comaatbio.com |
| Emission (Ca²⁺-free) | ~475-485 nm thermofisher.comaatbio.comcaymanchem.com | ~510 nm thermofisher.comaatbio.com |
| Emission (Ca²⁺-bound) | ~400-410 nm thermofisher.comaatbio.comcaymanchem.com | ~510 nm (monitored at 340 nm excitation) thermofisher.comaatbio.com |
| Preferred Application | Flow Cytometry thermofisher.comthermofisher.comaatbio.comcaymanchem.com | Ratio-Imaging Microscopy thermofisher.comaatbio.com |
| Photostability | More prone to photobleaching caymanchem.comnih.gov | Generally more photostable |
Comparison with Single-Wavelength Indicators (e.g., Fluo-3, Fluo-4, Rhod Dyes)
Single-wavelength calcium indicators, such as Fluo-3, Fluo-4, and the Rhod series of dyes (e.g., Rhod-2, Rhod-4, Rhod-5N, Rhod-FF), represent another major class of fluorescent calcium probes. psu.eduulab360.cominterchim.fr Unlike Indo-1 and Fura-2, these dyes exhibit a change in fluorescence intensity at a single emission wavelength upon calcium binding, with little to no spectral shift. psu.eduulab360.com
Fluo-3 and Fluo-4 are widely used single-wavelength indicators that are typically excited by visible light, often the 488 nm line of an argon-ion laser, making them compatible with standard confocal microscopes and flow cytometers. ulab360.cominterchim.frwikipedia.orgwikipedia.org Upon binding calcium, their fluorescence intensity increases significantly, with an emission maximum around 525 nm for Fluo-3 and 516 nm for Fluo-4. interchim.frwikipedia.orgwikipedia.org Fluo-4 is considered an improved version of Fluo-3, offering brighter fluorescence at equivalent concentrations and faster loading. wikipedia.org
The Rhod series of dyes, such as Rhod-2, are red-fluorescent calcium indicators, typically excited in the green range (e.g., ~550 nm) and emitting in the red range (e.g., ~578 nm for Rhod-2). ulab360.cominterchim.frabcam.com These dyes are particularly useful for experiments in cells or tissues with high autofluorescence in the green spectrum. ulab360.com Rhod-5N is a low-affinity Rhod dye (Kd = ~19 µM), suitable for measuring calcium concentrations in compartments with high calcium levels, such as the endoplasmic reticulum. caymanchem.com
The primary advantage of single-wavelength indicators like Fluo-3, Fluo-4, and Rhod dyes is their generally higher fluorescence quantum yield and extinction coefficients compared to ratiometric dyes, resulting in brighter signals. thermofisher.com This can be beneficial for detecting small calcium changes or imaging in systems with low dye loading. They are also often excited by visible light, which is less phototoxic and requires less expensive optics than the UV excitation used for Indo-1 and Fura-2. interchim.fr
However, a significant limitation of single-wavelength indicators is their inability to perform ratiometric measurements. psu.eduulab360.com This means that their fluorescence signal is directly affected by factors such as uneven dye loading, variations in cell thickness, photobleaching, and dye leakage. psu.eduulab360.com Consequently, quantitative calcium concentration measurements with single-wavelength dyes are more challenging and require careful calibration and controls. In contrast, Indo-1's emission ratio is largely independent of these factors, allowing for more accurate quantification of calcium levels. psu.eduulab360.com
Here is a comparative table highlighting the key differences between Indo-1 and representative single-wavelength indicators:
| Feature | Indo-1 (Sodium Salt) | Fluo-3 / Fluo-4 | Rhod Dyes (e.g., Rhod-2) |
| Ratiometric Property | Ratiometric (Emission) thermofisher.comaatbio.comaatbio.com | Single Wavelength psu.eduulab360.com | Single Wavelength psu.eduulab360.com |
| Excitation | UV (~350 nm) thermofisher.comaatbio.comcaymanchem.com | Visible (~488 nm) ulab360.cominterchim.frwikipedia.orgwikipedia.org | Visible (~550 nm) ulab360.cominterchim.frabcam.com |
| Emission (Ca²⁺-free) | ~475-485 nm thermofisher.comaatbio.comcaymanchem.com | Low fluorescence wikipedia.org | Low fluorescence ulab360.com |
| Emission (Ca²⁺-bound) | ~400-410 nm thermofisher.comaatbio.comcaymanchem.com | High fluorescence (~516-525 nm) interchim.frwikipedia.orgwikipedia.org | High fluorescence (~578 nm) ulab360.cominterchim.frabcam.com |
| Quantitative Accuracy | Higher (ratiometric) psu.eduulab360.com | Lower (sensitive to loading/bleaching) psu.eduulab360.com | Lower (sensitive to loading/bleaching) psu.eduulab360.com |
| Photostability | More prone to photobleaching caymanchem.comnih.gov | Generally good | Generally good |
Contrasts with Genetically Encoded Calcium Indicators (GECIs)
Genetically Encoded Calcium Indicators (GECIs) represent a fundamentally different approach to monitoring intracellular calcium compared to chemical dyes like Indo-1. GECIs are chimeric proteins, typically consisting of a calcium-binding domain (such as calmodulin or troponin C) linked to a fluorescent protein (like GFP, YFP, or mCherry). The binding of calcium to the calcium-binding domain induces a conformational change in the protein, which in turn alters the fluorescence properties of the associated fluorescent protein.
The key distinction between Indo-1 (a chemical indicator) and GECIs is their method of introduction into cells and their nature. Indo-1 (sodium salt), being cell-impermeant, typically requires invasive loading techniques such as microinjection or scrape loading, although cell-permeant AM ester forms are available which are cleaved intracellularly. thermofisher.combiotium.com GECIs, on the other hand, are introduced into cells genetically, usually via transfection or viral transduction, leading to the expression of the indicator protein within the cells. This allows for long-term expression and monitoring of calcium dynamics in live cells and organisms.
Another significant difference lies in their spectral properties and ratiometric capabilities. While some GECIs are single-wavelength indicators (e.g., GCaMP series), others are ratiometric (e.g., cameleon series), often utilizing FRET (Förster Resonance Energy Transfer) between two different fluorescent proteins. The spectral properties of GECIs are determined by the fluorescent proteins they incorporate, typically emitting in the visible spectrum, which avoids the need for UV excitation associated with Indo-1.
GECIs offer several advantages, including the ability to target specific cellular compartments by genetically directing expression, minimizing potential artifacts from dye loading and compartmentalization, and enabling chronic calcium monitoring in vivo. However, GECIs can have limitations such as slower response kinetics compared to chemical dyes, potential buffering effects on intracellular calcium, and variability in expression levels between cells.
Indo-1, despite its UV excitation and photobleaching issues in microscopy, offers faster response kinetics and generally higher signal-to-noise ratios for rapid calcium transients compared to many GECIs. Its ratiometric nature provides a more direct quantitative measure of calcium concentration than single-wavelength GECIs.
Here is a comparative table outlining the contrasts between Indo-1 and GECIs:
| Feature | Indo-1 (Sodium Salt) | Genetically Encoded Calcium Indicators (GECIs) |
| Nature | Chemical Dye | Protein |
| Introduction | Loading (e.g., microinjection, AM ester) thermofisher.combiotium.com | Genetic (transfection, transduction) |
| Localization | Primarily cytosolic (unless modified) biotium.com | Can be targeted to specific compartments |
| Long-term Monitoring | Limited by leakage/photobleaching nih.govbiotium.com | Suitable for chronic/in vivo studies |
| Response Kinetics | Generally faster | Can be slower |
| Buffering Effects | Can occur at high concentrations thermofisher.com | Can occur depending on expression level/affinity |
| Spectral Properties | UV excitation, Emission Ratio thermofisher.comaatbio.comaatbio.comcaymanchem.com | Visible excitation, Single Wavelength or FRET-based Ratiometric |
| Quantitative Accuracy | Good (ratiometric) psu.eduulab360.com | Varies depending on the GECI type (ratiometric GECIs offer better quantification) |
Strategic Selection of Indo-1 (Sodium Salt) for Specific Experimental Designs
The choice of Indo-1 (sodium salt) for a particular experimental design is driven by its unique combination of properties, making it advantageous in specific contexts. Its primary strength lies in its emission-ratiometric capability, which allows for quantitative calcium measurements that are internally calibrated and less affected by common experimental artifacts. psu.eduulab360.comthermofisher.com
Indo-1 (sodium salt) is particularly well-suited for flow cytometry applications. thermofisher.comthermofisher.comaatbio.comcaymanchem.com Flow cytometry requires a single excitation source, and the UV excitation of Indo-1 aligns well with the lasers available on many flow cytometers. By collecting fluorescence emission at two different wavelengths (e.g., 405 nm and 485 nm), the calcium concentration can be determined on a cell-by-cell basis, providing valuable information about calcium signaling heterogeneity within a cell population. thermofisher.comaatbio.com This is a significant advantage over single-wavelength indicators in flow cytometry, where quantitative analysis is more challenging.
Furthermore, the ratiometric nature of Indo-1 is beneficial in experiments where variations in dye loading or cell thickness are expected, such as in studies involving heterogeneous cell populations or complex tissue structures. The ratio measurement inherently corrects for these variations, leading to more reliable calcium concentration estimates. psu.eduulab360.com
While photobleaching can be a limitation for Indo-1 in prolonged microscopy imaging, it is less of a concern in flow cytometry, where cells are typically analyzed rapidly. caymanchem.comnih.gov
The cell-impermeant nature of Indo-1 (sodium salt) means it must be introduced into cells using methods like microinjection or scrape loading. thermofisher.combiotium.com This can be advantageous in certain situations, such as when studying specific cell types that are difficult to load with AM esters or when precise control over the intracellular dye concentration is required. The availability of cell-permeant Indo-1 AM ester also provides flexibility for bulk loading of cell populations. thermofisher.combiotium.com
Limitations and Artifacts in Indo 1 Sodium Salt Based Calcium Measurement
Intracellular Compartmentalization and Dye Efflux
Intracellular compartmentalization, where the dye accumulates in specific organelles rather than remaining freely distributed in the cytosol, can lead to inaccurate [Ca²⁺]ᵢ measurements. This is because the calcium concentration and environmental conditions within organelles may differ significantly from the cytosol, affecting the dye's spectral properties and calcium binding. While some studies suggest Indo-1 is less prone to compartmentalization within subcellular organelles compared to Fura-2, it can still occur. nih.gov For instance, Indo-1 has been observed to be excluded from intracellular symbionts and sometimes incorporated into lipid droplets in certain cell types. biologists.com Conversely, some level of compartmentalization in mitochondria has also been noted in approximately 25% of cells in one study, although this did not interfere with [Ca²⁺]ᵢ measurement in that specific case. biologists.com
Dye efflux, the active transport of the dye out of the cell by organic anion transporters, can also occur. biotium.com The rate of efflux can vary depending on the cell type and temperature, leading to variable dye retention times. biotium.com This loss of intracellular dye can affect the fluorescence signal and complicate quantitative analysis, although the ratiometric method helps to compensate for changes in dye concentration to some extent. thermofisher.comthermofisher.comthermofisher.com Coupling the indicator to larger molecules like microspheres or dextran (B179266) can help prevent leakage and rapid diffusion. researchgate.net
Non-Calcium Interactions and Spectral Deconvolution Challenges
Indo-1's fluorescence properties can be influenced by factors other than calcium, leading to potential artifacts and challenges in accurately determining [Ca²⁺]ᵢ. These non-calcium interactions can alter the dye's spectral characteristics, making the assumption that only calcium-bound and calcium-free forms exist within the cell inaccurate. nih.govnih.gov
Protonation and pH Sensitivity
Indo-1 is known to be sensitive to changes in pH. nih.govunige.chpsu.edu Protonation of the dye can occur, and the spectral properties of the protonated form can overlap with those of the calcium-free form. nih.gov Cytoplasmic acidification, therefore, can lead to an artifactual measurement of low calcium levels. nih.gov While Indo-1 is generally not considered highly sensitive to small pH fluctuations within the physiological range, significant pH changes can impact the accuracy of measurements. oup.com
Interactions with Intracellular Proteins
Indo-1 can interact with intracellular proteins, which can alter its spectral and calcium binding properties. nih.govnih.govmdpi.com Protein binding has been shown to cause variations in the dissociation constant (Kd) of synthetic calcium indicators like Indo-1, typically resulting in an increase in Kd. nih.gov This protein binding can be reinforced at acidic pH and inhibited by calcium. nih.gov The interaction may be mediated by basic amino acids. nih.gov These interactions can lead to unexpected intracellular spectra of Indo-1, complicating the accurate quantitation of [Ca²⁺]ᵢ based on the assumption of only two dye states. nih.govnih.gov
Dye Buffering Effects on Calcium Transients
The presence of intracellular calcium indicators like Indo-1 can buffer changes in [Ca²⁺]ᵢ, particularly at higher dye concentrations. thermofisher.comthermofisher.comthermofisher.comoup.com This buffering effect can influence the shape and kinetics of calcium transients, potentially leading to an underestimation of the peak calcium concentration and a retardation of the rate at which [Ca²⁺]ᵢ returns to baseline. oup.com The extent of dye buffering depends on the dye concentration and the specific cell type being studied. oup.com Using lower intracellular concentrations of the dye can help minimize this buffering effect. thermofisher.comthermofisher.comthermofisher.com
Challenges in Absolute Calcium Concentration Determination
Determining the absolute intracellular calcium concentration using Indo-1 requires calibration, typically involving determining the fluorescence ratios at zero and saturating calcium concentrations (Rmin and Rmax) and using the dye's dissociation constant (Kd). oup.comcore.ac.uknih.gov However, accurately determining these parameters within the intracellular environment can be challenging because the dye's properties can be altered compared to simple salt solutions. mdpi.comcore.ac.uknih.gov Factors such as protein binding and intracellular viscosity can affect the effective Kd of Indo-1 within the cell, often resulting in a higher apparent Kd compared to in vitro measurements. nih.govmdpi.comcore.ac.uk Obtaining reliable intracellular calibration curves can be difficult, and discrepancies in estimated resting [Ca²⁺]ᵢ values have been reported depending on the calibration method used. core.ac.uk While methods for in situ calibration exist, they can be technically demanding. nih.gov
Derivatives and Engineering of Indo 1 Sodium Salt for Enhanced Research Capabilities
Development of Cell-Permeant Esters (e.g., Indo-1 AM)
To overcome the membrane impermeability of Indo-1, cell-permeant ester forms have been developed. The most prominent example is Indo-1 AM (acetoxymethyl ester). tocris.comavantorsciences.comcaymanchem.com This modification involves esterifying the carboxyl groups of Indo-1. The acetoxymethyl groups are neutral, allowing the molecule to readily cross the lipophilic cell membrane. avantorsciences.comnih.gov Once inside the cell, intracellular esterases cleave the ester bonds, regenerating the charged, calcium-sensitive Indo-1 molecule, which is then retained within the cytoplasm. avantorsciences.comcaymanchem.com
Indo-1 AM is typically prepared as a stock solution in anhydrous DMSO due to its relatively low water solubility. tocris.comavantorsciences.comabpbio.com For cell loading, this stock solution is diluted into a buffered physiological medium, often with the assistance of non-ionic detergents like Pluronic F-127 to improve dispersion in aqueous media. avantorsciences.comabpbio.com The concentration, incubation time, and temperature for cell loading need to be empirically determined for different cell types to achieve optimal signal-to-noise ratios and minimize issues like subcellular compartmentalization. abpbio.com To reduce leakage of the de-esterified Indo-1 from cells, organic anion transport inhibitors like probenecid (B1678239) can be added to the cell medium. abpbio.combiotium.com
Indo-1 AM retains the ratiometric emission properties of Indo-1, exhibiting a shift in emission wavelength upon binding to calcium ions. tocris.comaatbio.com This makes it a valuable tool for quantitative intracellular calcium measurements in various techniques, including flow cytometry and fluorescence microscopy. tocris.comaatbio.com
Synthesis of Conjugated Indo-1 Forms (e.g., Dextran-Conjugated)
Another strategy to improve the retention and potentially control the localization of Indo-1 within cells is through conjugation to larger molecules, such as dextrans. Dextrans are hydrophilic polysaccharides known for their high molecular weight, water solubility, low toxicity, and relative inertness. fishersci.cafishersci.cathermofisher.com Their α-1,6-poly-glucose linkages are resistant to cleavage by most endogenous cellular glycosidases, making dextran (B179266) conjugates suitable for long-term tracing in live cells. thermofisher.com
Dextran-conjugated calcium indicators, including Indo-1 conjugates, were developed to address issues like protein binding that can alter the dye's dissociation constant and rapid removal of free acid forms from the cytosol in certain cell types. uvic.ca While the selection of dextran-conjugated calcium indicators is more limited compared to free acid derivatives, Indo-1 conjugated to dextran (typically 10,000 MW) is commercially available. uvic.ca
Coupling the indicator to dextrans can prevent leakage from cells and slow down diffusion, which can be beneficial for local calcium concentration measurements. researchgate.net Synthesis of dextran conjugates generally involves chemically linking the indicator molecule to the dextran polymer. This can be achieved through various coupling procedures, often involving activation of functional groups on both the dextran and the indicator. nih.gov
Targeted Delivery and Localization Strategies (e.g., SNAP-tag Fusions)
Achieving precise spatial control over calcium sensing is crucial for understanding localized calcium signaling events within cells. Targeted delivery and localization strategies aim to direct Indo-1 to specific cellular compartments or proteins. One powerful approach involves the use of self-labeling protein tags like the SNAP-tag. nih.govresearchgate.netnih.gov
The SNAP-tag is a modified version of the human DNA repair protein O6-alkylguanine-DNA-alkyltransferase (hAGT). nih.govacs.org It can be genetically fused to a protein of interest, allowing the target protein to be expressed in a specific cellular location. The SNAP-tag then reacts covalently with a benzylguanine (BG) derivative of a molecule, such as a fluorescent indicator like Indo-1. nih.govresearchgate.netnih.gov This reaction forms a stable thioether bond, effectively tethering the Indo-1 molecule to the SNAP-tag fusion protein and, consequently, to the desired cellular location. acs.orgbiocompare.com
This SNAP-tag-based approach combines the spatial specificity of genetically encoded indicators with the advantageous spectroscopic properties of synthetic indicators like Indo-1. nih.govresearchgate.net
Enhancing Spatial Specificity of Calcium Sensing
By fusing the SNAP-tag to proteins localized in specific organelles or cellular structures, Indo-1 can be directed to these precise locations. This allows for the measurement of calcium concentrations within defined subcellular domains, providing insights into localized calcium dynamics that are otherwise difficult to study with freely diffusing indicators. nih.govresearchgate.netresearchgate.net
For example, researchers have demonstrated the use of SNAP-tag fusions to target Indo-1 to the nucleus of muscle cells, enabling the measurement of nuclear calcium concentrations. nih.govresearchgate.net This targeted approach allows for the study of calcium signaling within specific compartments, contributing to a more detailed understanding of its role in various cellular processes. nih.govresearchgate.net
Spectroscopic Characterization of Conjugates
Spectroscopic characterization of Indo-1 conjugates, particularly those involving protein fusions like SNAP-tag, is essential to confirm that the conjugation process does not adversely affect the calcium-sensing properties of the indicator. Studies have shown that SNAP-Indo-1 conjugates retain the ability to sense calcium in vitro. nih.govresearchgate.net
Fluorescence spectroscopy is a key technique used for this characterization. It involves examining the absorption and emission spectra of the conjugates in the presence and absence of calcium. For SNAP-Indo-1 conjugates, the absorption maxima show a slight red-shift compared to unconjugated Indo-1, both in the calcium-free and calcium-bound forms. nih.gov The fluorescence emission maxima, however, remain very similar to those of Indo-1 upon excitation at 350 nm. nih.gov
While the calcium-sensing ability is retained, the dynamic range (DR) of SNAP-Indo-1 conjugates might be lower than that of free Indo-1. nih.gov This decreased DR can be attributed to broader fluorescence emission spectra of the conjugates, potentially influenced by the presence of the conjugated protein and modifications to the fluorophore structure. nih.gov Despite these potential changes in spectroscopic properties, the conjugates remain effective for ratiometric calcium measurements within a relevant concentration range. nih.gov
Modifying Calcium Affinity for Specialized Research Needs
The calcium affinity of an indicator determines the range of calcium concentrations it can effectively measure. The apparent dissociation constant (KD) for calcium binding is a key parameter characterizing this affinity. For Indo-1, the KD is typically in the range suitable for measuring cytosolic calcium concentrations. nih.govnih.gov
However, for studying calcium dynamics in compartments with significantly different calcium concentrations, such as the endoplasmic reticulum or mitochondria, or for investigating specific calcium-binding events, it may be necessary to modify the indicator's calcium affinity. This can be achieved through structural modifications to the Indo-1 molecule.
While the provided search results specifically mention Mag-Indo-1 as a low-affinity relative of Indo-1, illustrating the concept of modified affinity nih.gov, detailed research findings on modifying the calcium affinity of Indo-1 itself for specialized needs are not extensively covered. However, the principle involves altering the chelating properties of the BAPTA-based structure of Indo-1 to tune its binding strength for calcium ions. This allows researchers to select or engineer indicators with KD values appropriate for the specific physiological range of calcium concentrations being investigated.
Future Trajectories and Unexplored Potentials in Indo 1 Sodium Salt Research
Integration with Advanced Imaging Modalities and Multi-Parameter Studies
The utility of Indo-1 is being enhanced through its integration with advanced imaging modalities, enabling more sophisticated and multi-parameter investigations of calcium signaling. Indo-1's single excitation and dual emission characteristics make it particularly well-suited for techniques like flow cytometry and laser scanning microscopy, where a single excitation source can be used to monitor changes in emission at two different wavelengths wikipedia.orgwikipedia.org. This ratiometric approach inherently minimizes artifacts arising from uneven dye loading, photobleaching, and variations in cell thickness, contributing to more robust and reproducible results wikipedia.org.
Future research directions involve combining Indo-1-based calcium imaging with other fluorescent indicators or genetically encoded sensors to simultaneously monitor multiple cellular parameters. This could include tracking other ions, membrane potential, or protein activity alongside calcium dynamics. The development of advanced microscopy techniques and compatible light sources, such as LED systems specifically designed for ratiometric dyes like Indo-1 and Fura-2, further facilitates such multi-parameter studies fishersci.ca. Studies have already demonstrated the application of Indo-1 in complex systems like the isolated beating rat heart, utilizing optical ratio imaging to achieve high temporal and spatial resolution of intracellular calcium transients guidetopharmacology.org. The potential exists to extend these approaches to integrate calcium signaling with other physiological measurements in real-time.
Development of Novel Derivatization Strategies for Specific Subcellular Targeting
While the acetoxymethyl (AM) ester form of Indo-1 (Indo-1 AM) is commonly used for cellular loading due to its membrane permeability and subsequent intracellular cleavage by esterases, novel derivatization strategies are being explored to achieve more precise subcellular targeting wikipedia.orgsigmaaldrich.com. This is crucial for understanding the localized roles of calcium signaling within specific organelles or cellular microdomains.
A promising avenue involves conjugating Indo-1 to targeting moieties or proteins. Research has demonstrated the successful localization of Indo-1 to specific cellular compartments, such as the nucleus, by linking it to SNAP-tag fusion proteins citeab.comnih.gov. This approach leverages the spatial specificity of genetically encoded tags to direct the synthetic calcium indicator to a desired location, allowing for the measurement of local calcium concentrations citeab.com. For instance, Indo-1 derivatives linked to benzylguanine have been synthesized for coupling to SNAP-tag fusion proteins, enabling the sensing of nuclear calcium levels in living cells citeab.comnih.gov. This strategy combines the advantageous spectroscopic properties of synthetic indicators like Indo-1 with the precise targeting capabilities of genetic methods citeab.com. Further development in this area could lead to a wider array of Indo-1 conjugates capable of targeting various organelles, providing unprecedented insights into the spatial complexity of calcium signaling.
Refinement of Calibration Methodologies for Increased Accuracy
Accurate quantification of calcium concentrations using Indo-1 relies heavily on robust calibration methodologies. The standard ratio method, which involves determining parameters such as Rmin, Rmax, KD, and the proportionality constant beta, remains fundamental fishersci.com. However, challenges persist in achieving highly accurate measurements, particularly in dynamic and heterogeneous cellular environments.
Future research aims to refine these calibration approaches to account for factors that can influence Indo-1's fluorescence properties and calcium binding kinetics within the cellular context. Issues such as potential Indo-1 saturation at high calcium concentrations and the need for kinetic corrections to accurately reflect rapid calcium transients are areas requiring further investigation fishersci.com. The ratiometric nature of Indo-1 inherently provides some correction for variations in dye concentration and path length, which is a significant advantage for quantitative imaging wikipedia.orgfishersci.ca. However, developing more sophisticated calibration models that consider the specific intracellular environment, including ionic strength, viscosity, and potential interactions with cellular components, could further enhance accuracy. Calibration techniques applied to targeted Indo-1 derivatives in situ, such as those performed in permeabilized cells expressing targeted SNAP-tag fusions, represent a step towards more context-specific calibration citeab.com. Drawing inspiration from calibration advancements in other sensor fields, which incorporate environmental variables for improved accuracy, could also be beneficial for Indo-1-based calcium measurements fishersci.carevvity.comciteab.com.
Expanding Applications in Complex Biological Systems and Model Organisms
Indo-1 has already proven valuable in studying calcium signaling in a wide range of cell types, contributing significantly to our understanding of calcium's role in cellular regulation wikipedia.org. The future holds potential for expanding its applications into more complex biological systems and advanced model organisms, including in vivo studies.
Q & A
Q. What are the optimal storage and preparation protocols for Indo-1 (sodium salt) to maintain its stability in calcium imaging experiments?
Indo-1 (sodium salt) is light-sensitive and hygroscopic. Prepare stock solutions in anhydrous DMSO (1–5 mM) to prevent hydrolysis, filter through a 0.2 µm membrane to remove particulates, and aliquot into light-protected vials. Store at -20°C, and avoid repeated freeze-thaw cycles. Pre-warm aliquots to room temperature before use to minimize precipitation. Validate solubility using centrifugation (12,000 × g, 5 min) to confirm clarity .
Q. How can researchers calibrate Indo-1 (sodium salt) for accurate ratiometric calcium measurements?
Use calcium calibration buffer kits (e.g., 0–39.8 µM free Ca²⁺) to generate standard curves. Perform in vitro calibrations by measuring Indo-1’s fluorescence ratio (405 nm/485 nm) at known Ca²⁺ concentrations. Correct for temperature and pH variations (e.g., 37°C, pH 7.2 for physiological conditions). Include a calcium-free baseline (EGTA buffer) and saturating Ca²⁺ (ionomycin treatment) to define dynamic range .
Q. What experimental controls are essential when using Indo-1 (sodium salt) in live-cell imaging?
- Negative controls : Cells loaded with Indo-1 AM but not exposed to agonists.
- Autofluorescence controls : Unloaded cells imaged under identical settings.
- Pharmacological controls : Apply calcium ionophores (e.g., ionomycin) to validate maximal Ca²⁺ response.
- Quenching controls : Use MnCl₂ to distinguish between dye leakage and genuine Ca²⁺ signals .
Advanced Research Questions
Q. How can researchers address contradictory fluorescence ratios in Indo-1 (sodium salt) experiments, such as inconsistent 405 nm/485 nm emission patterns?
Contradictions may arise from:
- Photobleaching : Limit exposure time; use lower excitation intensities or antioxidants (e.g., ascorbic acid).
- Compartmentalization : Confirm cytoplasmic localization via co-staining with organelle markers.
- Magnesium interference : Indo-1 binds Mg²⁺ weakly; validate using Mg²⁺-free buffers or parallel Fura-2 assays.
- Dye overload : Titrate Indo-1 concentrations to avoid self-quenching (typically 1–5 µM) .
Q. What methodological adjustments are required to integrate Indo-1 (sodium salt) data with electrophysiological recordings in neuronal studies?
- Temporal synchronization : Align imaging acquisition rates (e.g., 1 Hz) with patch-clamp sampling intervals.
- Dye compatibility : Avoid spectral overlap with voltage-sensitive dyes (e.g., use Indo-1 with tetramethylrhodamine).
- Perfusion artifacts : Include flow rate controls to minimize mechanical disturbance during simultaneous recordings .
Q. How can researchers validate Indo-1 (sodium salt) specificity in tissues with high autofluorescence or endogenous fluorophores?
- Spectral unmixing : Use linear unmixing algorithms to isolate Indo-1 signals.
- Two-photon imaging : Reduce background fluorescence by exciting Indo-1 at near-infrared wavelengths.
- Pharmacological validation : Block calcium channels (e.g., nifedipine for L-type) to confirm signal dependence on Ca²⁺ influx .
Q. What statistical approaches are recommended for analyzing time-series calcium transient data obtained via Indo-1 (sodium salt)?
- Baseline normalization : Express fluorescence ratios (ΔF/F₀) relative to pre-stimulus baselines.
- Peak detection : Use algorithms like moving average or wavelet transforms to identify transient events.
- Cross-correlation analysis : Compare calcium dynamics with concurrent physiological parameters (e.g., action potentials) .
Methodological Best Practices
Q. How should researchers report Indo-1 (sodium salt) experimental parameters to ensure reproducibility?
Follow CONSORT-EHEALT guidelines ():
- Detailed methods : Specify dye concentration, loading duration (e.g., 30–60 min at 37°C), and washing protocols.
- Instrumentation : Report excitation/emission wavelengths, filter sets, and microscope objectives.
- Data preprocessing : Disclose smoothing algorithms or background subtraction methods .
Q. What strategies mitigate Indo-1 (sodium salt) cytotoxicity during long-term imaging of primary cell cultures?
- Low-intensity illumination : Use neutral density filters to reduce phototoxicity.
- Serum-free loading : Minimize esterase-dependent hydrolysis artifacts by loading in serum-free media.
- Viability assays : Post-experimentally assess cell viability via propidium iodide exclusion or MTT assays .
Data Interpretation Challenges
Q. How can researchers reconcile discrepancies between Indo-1 (sodium salt) measurements and alternative calcium indicators (e.g., Fluo-4)?
- Dynamic range differences : Indo-1’s ratiometric nature provides broader detection but lower sensitivity to submicromolar Ca²⁺.
- Compartmental bias : Compare cytosolic (Indo-1) vs. organelle-targeted probes (e.g., ER-GCaMP).
- Cross-validation : Use chelators (BAPTA-AM) to clamp intracellular Ca²⁺ and validate concordance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
